5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a dimethylaminomethylidene group, a phenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones with Lawesson’s reagent . The reaction is carried out under controlled conditions, with the mixture being heated at 80°C for 30 minutes. The optimal temperature regime is crucial for achieving selective thionation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring precise control over reaction conditions and using industrial-grade reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The dimethylaminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. The dimethylaminomethylidene group acts as an electrophilic substrate, facilitating reactions with nucleophiles. The sulfanylidene group can undergo redox reactions, contributing to the compound’s biological activity. The phenyl group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Dimethylamino)methylidene]-3-phenyl-1,3-thiazolane-2,4-dione
- 5-[(Dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one
Uniqueness
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a dimethylaminomethylidene group, a phenyl group, and a sulfanylideneimidazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-14(2)8-10-11(16)15(12(17)13-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,17) |
InChI Key |
CZHFZTNMDDBJRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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